molecular formula C41H74NO8P B8209758 1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine

1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine

Cat. No.: B8209758
M. Wt: 740.0 g/mol
InChI Key: DRIVXEVMDWCWLI-CAQMIEAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. It consists of a glycerol backbone, two fatty acid chains, and a phosphate group linked to ethanolamine. This compound is a type of diacylglycerol phosphate, where the fatty acids are hexadecanoyl (palmitic acid) and eicosatetraenoyl (arachidonic acid).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the esterification of glycerol with the appropriate fatty acids and subsequent phosphorylation. The reaction conditions include the use of strong acids or bases to catalyze the esterification and phosphorylation steps.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through large-scale chemical synthesis using reactors designed to handle high temperatures and pressures. The process involves the controlled addition of reagents and continuous monitoring to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or ozone can be used to introduce oxygen atoms into the fatty acid chains.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the double bonds in the fatty acid chains.

  • Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions to modify the fatty acid chains or the phosphate group.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the fatty acids, such as hydroperoxides or epoxides.

  • Reduction: Saturated fatty acids resulting from the reduction of double bonds.

  • Substitution: Modified phospholipids with different functional groups attached to the fatty acids or phosphate group.

Scientific Research Applications

This compound has significant applications in various fields of scientific research:

  • Chemistry: It is used as a model compound to study the properties and behavior of phospholipids in biological membranes.

  • Biology: It plays a role in cell signaling and membrane dynamics, making it a valuable tool for studying cellular processes.

  • Medicine: It is investigated for its potential therapeutic effects, particularly in the context of inflammatory diseases and cancer.

  • Industry: It is used in the development of lipid-based drug delivery systems and cosmetics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with cellular membranes and signaling pathways. It can act as a precursor for bioactive lipids, such as eicosanoids, which are involved in inflammatory responses and other physiological processes. The molecular targets include enzymes like phospholipase A2 and receptors on cell surfaces.

Comparison with Similar Compounds

This compound is similar to other diacylglycerol phosphates, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine and 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine. its unique combination of fatty acids and the presence of the ethanolamine group make it distinct in terms of its biological activity and applications.

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Properties

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H74NO8P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42)37-47-40(43)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,20,22,26,28,39H,3-10,12,14-16,19,21,23-25,27,29-38,42H2,1-2H3,(H,45,46)/b13-11-,18-17-,22-20-,28-26-/t39-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIVXEVMDWCWLI-CAQMIEAISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H74NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE(16:0/20:4(5Z,8Z,11Z,14Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

70812-59-8
Record name PE(16:0/20:4(5Z,8Z,11Z,14Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 2
Reactant of Route 2
1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 3
1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 4
1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 5
1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine
Reactant of Route 6
1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine

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